molecular formula C19H29N3O B2659838 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide CAS No. 2194848-81-0

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2659838
CAS No.: 2194848-81-0
M. Wt: 315.461
InChI Key: YNNSTPVFKWFSAV-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes. This compound is characterized by its unique structure, which includes a cyclobutyl group, a phenylpropyl group, and a diazepane ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl halides and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
  • 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carbothioamide
  • 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carbosulfonamide

Uniqueness

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-12-5-9-17-7-2-1-3-8-17)22-14-6-13-21(15-16-22)18-10-4-11-18/h1-3,7-8,18H,4-6,9-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNSTPVFKWFSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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